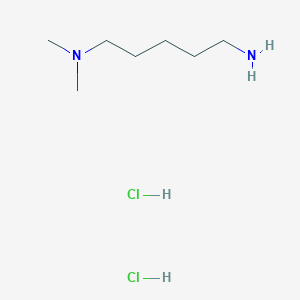

5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride” is a complex organic molecule. It likely contains a thiadiazole ring, which is a type of heterocyclic compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride” would depend on its specific structure. For example, similar compounds like “2-Aminoethyl ether dihydrochloride” are soluble in water .Wissenschaftliche Forschungsanwendungen

Anti-Allergic Drug Synthesis

This compound has been identified as a potential candidate for the synthesis of anti-allergic drugs. Histamine, which is structurally similar to 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine, plays a significant role in allergic reactions. By acting as histamine H1 receptor antagonists, derivatives of this compound could be used to alleviate allergic symptoms by preventing histamine from binding to its receptors .

Anti-Infective Agent

In the realm of infectious diseases, 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride could be utilized as an anti-infective agent. Its structural properties allow it to interfere with sulfhydryl enzymes, which are crucial for the survival of certain pathogens. This interference can potentially inhibit the growth of these pathogens, making it a valuable asset in treating infections .

Radiation-Protective Agent

The compound’s ability to interact with sulfhydryl groups also makes it a candidate for radiation protection. It can act as a radioprotective agent by scavenging free radicals and protecting cells from radiation-induced damage. This application is particularly relevant in the context of medical treatments and procedures that involve exposure to radiation .

Heparin Antagonist

As a heparin antagonist, 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride could be used to counteract the effects of heparin, a common anticoagulant. This application is crucial in situations where heparin’s anticoagulant effect needs to be reversed quickly, such as during surgery or when there is a risk of heparin-induced bleeding .

Sulfhydryl Modifying Reagent

In biochemical research, this compound can serve as a sulfhydryl modifying reagent. By altering the thiol groups in proteins, it can help in studying protein structure and function, as well as in the development of new biochemical assays .

Transglutaminase Inhibitor

Transglutaminases are enzymes that catalyze the cross-linking of proteins. 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride can inhibit these enzymes, which is useful in research related to diseases like celiac disease and certain types of cancer where transglutaminase activity is implicated .

Antiviral Activity

Indole derivatives, which share a common structural motif with 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine, have shown promise in antiviral research. By mimicking the indole structure, this compound could potentially be developed into antiviral agents that target a broad range of RNA and DNA viruses .

Pharmacological Activity Research

The compound’s structural similarity to histamine and other biologically active substances makes it a valuable tool in pharmacological research. It can be used to synthesize various scaffolds for screening different pharmacological activities, including antihistaminic, anti-inflammatory, and other receptor-mediated effects .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that the compound is an organic arsenical chemotherapeutic agent . When injected intramuscularly, it is rapidly absorbed . The exact mode of action on its targets is unknown .

Biochemical Pathways

Compounds with similar structures, such as imidazole derivatives, are known to affect a variety of biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

It is known that the compound is an organic arsenical chemotherapeutic agent that is freely soluble in water . When injected intramuscularly, it is rapidly absorbed .

Result of Action

Compounds with similar structures, such as imidazole derivatives, are known to have a broad range of biological activities .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride involves the reaction of 2-aminoethanethiol with thiocarbonyl diimidazole to form 5-(2-aminoethyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with nitrous acid to form the desired product, which is subsequently converted to the dihydrochloride salt form.", "Starting Materials": [ "2-aminoethanethiol", "thiocarbonyl diimidazole", "nitrous acid", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-aminoethanethiol with thiocarbonyl diimidazole in anhydrous dichloromethane to form 5-(2-aminoethyl)-1,3,4-thiadiazole-2-thiol.", "Step 2: Reaction of 5-(2-aminoethyl)-1,3,4-thiadiazole-2-thiol with nitrous acid in aqueous hydrochloric acid to form 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine.", "Step 3: Conversion of 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine to the dihydrochloride salt form by reaction with hydrochloric acid." ] } | |

CAS-Nummer |

74784-49-9 |

Produktname |

5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride |

Molekularformel |

C4H10Cl2N4S |

Molekulargewicht |

217.1 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.